molecular formula C14H14N4 B14652653 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole CAS No. 51456-62-3

1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole

Katalognummer: B14652653
CAS-Nummer: 51456-62-3
Molekulargewicht: 238.29 g/mol
InChI-Schlüssel: BTBULWSURALHGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound is notable for its unique structure, which includes a methyl group and two phenyl groups attached to the tetrazole ring.

Vorbereitungsmethoden

The synthesis of 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole typically involves the cycloaddition of organic nitriles with sodium azide under specific conditions. One common method involves the use of a catalyst such as zinc chloride in an organic solvent like isopropanol . The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.

Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cycloaddition reaction, resulting in higher efficiency and reduced reaction times .

Analyse Chemischer Reaktionen

1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, zinc chloride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can form complexes with metals due to its high electron density on the nitrogen atoms . This interaction can influence various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

51456-62-3

Molekularformel

C14H14N4

Molekulargewicht

238.29 g/mol

IUPAC-Name

1-methyl-4,5-diphenyl-5H-tetrazole

InChI

InChI=1S/C14H14N4/c1-17-14(12-8-4-2-5-9-12)18(16-15-17)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI-Schlüssel

BTBULWSURALHGO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.